tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate

Hydroxylamine chemistry Bioorthogonal ligation Protecting group strategy

tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate (CAS 1909325-77-4, molecular formula C10H20BrNO3, MW 282.17 g/mol) is a bifunctional N-alkoxycarbamate (also termed N-oxycarbamate) building block. It features a tert-butoxycarbonyl (Boc)-protected hydroxylamine linked via an N–O bond to a 1-bromo-3-methylbutan-2-yl scaffold, equipping the molecule with both a masked hydroxylamine nucleophile and a primary alkyl bromide electrophile within a single, branched chiral framework.

Molecular Formula C10H20BrNO3
Molecular Weight 282.178
CAS No. 1909325-77-4
Cat. No. B2520984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate
CAS1909325-77-4
Molecular FormulaC10H20BrNO3
Molecular Weight282.178
Structural Identifiers
SMILESCC(C)C(CBr)ONC(=O)OC(C)(C)C
InChIInChI=1S/C10H20BrNO3/c1-7(2)8(6-11)15-12-9(13)14-10(3,4)5/h7-8H,6H2,1-5H3,(H,12,13)
InChIKeySINRFUBLTQQKKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate (CAS 1909325-77-4): Procurement-Grade N-Alkoxycarbamate Building Block


tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate (CAS 1909325-77-4, molecular formula C10H20BrNO3, MW 282.17 g/mol) is a bifunctional N-alkoxycarbamate (also termed N-oxycarbamate) building block . It features a tert-butoxycarbonyl (Boc)-protected hydroxylamine linked via an N–O bond to a 1-bromo-3-methylbutan-2-yl scaffold, equipping the molecule with both a masked hydroxylamine nucleophile and a primary alkyl bromide electrophile within a single, branched chiral framework [1]. The compound is supplied at ≥95% purity by multiple vendors including Enamine, Biosynth, and Leyan . This structural class is distinct from conventional N-Boc carbamates (which bear an N–C linkage) and is specifically designed for synthetic sequences that require orthogonal deprotection of the Boc group to liberate an O-alkylhydroxylamine—a reactive handle widely exploited in bioconjugation, heterocycle construction, and medicinal chemistry campaigns [2][3].

Why Generic Substitution Fails for tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate: N–O vs N–C Bond Architecture Matters


Conventional Boc-protected bromoalkyl building blocks—such as tert-butyl N-(1-bromo-3-methylbutan-2-yl)carbamate (CAS 317385-11-8, C10H20BrNO2, MW 266.18)—contain an N–C carbamate linkage and release a primary or secondary amine upon acidic Boc deprotection . In contrast, the target compound embodies an N–O carbamate (N-alkoxycarbamate) architecture: Boc deprotection yields an O-alkylhydroxylamine (R–O–NH2), a functionally distinct nucleophile that participates in oxime/alkoxyimine formation, bioorthogonal ligation, and N–O bond cleavage/reduction cascades not accessible from standard amines [1][2]. The additional oxygen atom also alters physicochemical properties: the target compound's topological polar surface area (TPSA) is 47.56 Ų vs. approximately 38–41 Ų for the corresponding N–C carbamate, and its computed LogP is 2.86 vs. ~2.2–2.4 for shorter-chain N-Boc bromoalkylamines, reflecting a different lipophilicity–polarity balance that affects partitioning in biphasic reactions and chromatography . Simply put, the N–O bond is not an incremental structural variant; it fundamentally changes the downstream product class, rendering generic N–C carbamate substitutes synthetically non-equivalent.

Quantitative Differential Evidence for tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate vs. Closest Analogs


N–O Bond Architecture Enables Hydroxylamine Release vs. Amine Release from N–C Carbamate Analogs

The target compound is an N-alkoxycarbamate; upon Boc deprotection (e.g., 4 M HCl in dioxane or TFA/CH2Cl2), it liberates an O-alkylhydroxylamine (R–O–NH2). In contrast, the direct structural analog tert-butyl N-(1-bromo-3-methylbutan-2-yl)carbamate (CAS 317385-11-8) releases a conventional primary amine (R–NH2) [1]. The O-alkylhydroxylamine product is a distinct nucleophile that reacts with aldehydes/ketones to form stable alkoxyimines (oxime ethers) under mild aqueous conditions—a cornerstone reaction for bioconjugation and dynamic combinatorial chemistry that standard amines cannot perform without additional activation [2]. The reductive N–O bond cleavage also provides an orthogonal deprotection/functionalization node absent in N–C carbamates [1].

Hydroxylamine chemistry Bioorthogonal ligation Protecting group strategy

Elevated Topological Polar Surface Area (TPSA) and Moderated LogP Relative to N–C Carbamates

The target compound's computed TPSA is 47.56 Ų and its LogP is 2.86, as reported on the Leyan product datasheet . A representative conventional N-Boc bromoalkylamine of comparable carbon count, tert-butyl (2-bromoethyl)carbamate (C7H14BrNO2), exhibits a TPSA of 38.33 Ų and LogP of 2.30 . A branched C10H20BrNO2 carbamate analog (tert-butyl (3-bromo-2,2-dimethylpropyl)carbamate) records a LogP of 3.10 and PSA of ~41.8 . The target compound thus occupies a distinct region of polarity–lipophilicity space: its TPSA is 24–28% higher than N–C carbamates of similar MW, attributable to the third H-bond acceptor (the N–O oxygen), while its LogP sits between the short-chain and branched-chain N–C carbamate values, reflecting the balancing effect of the additional oxygen polar atom against the extended alkyl chain .

Physicochemical profiling ADME prediction Chromatographic behavior

Synthetic Step Economy: Pre-Built Oxycarbamate Bypasses Two-Step Alkylation–Deprotection Sequence

The standard literature route to O-alkylhydroxylamines from alkyl bromides proceeds via (a) alkylation of N,N′-di-Boc-hydroxylamine ((Boc)2NOH) with the alkyl bromide (12–24 h at RT or 1–2 h at 50 °C in DMF with DBU or DIPEA), followed by (b) acidic Boc deprotection (4 M HCl/dioxane, 6–12 h) to liberate the O-alkylhydroxylamine hydrochloride [1]. This two-step sequence consumes 2–3 working days of researcher time and requires handling of the moisture-sensitive (Boc)2NOH reagent. Purchasing the target compound as a pre-assembled, single-Boc-protected N-alkoxycarbamate reduces the synthetic burden to a single deprotection step, saving approximately 1.5–2 days of bench time per synthetic sequence while avoiding the hazardous hydrazine byproducts associated with the alternative Gabriel synthesis route [1][2].

Synthetic efficiency Step economy Building block procurement

Branched, Chiral 1-Bromo-3-methylbutan-2-yl Scaffold Enables Stereoselective Transformations

The target compound bears a 1-bromo-3-methylbutan-2-yl group—a secondary alkyl chain with a stereogenic center at C2 flanked by a bromomethyl group and an isopropyl substituent. This branched chiral scaffold can be exploited for substrate-controlled diastereoselective transformations. In contrast, common linear N-Boc bromoalkyl building blocks (e.g., tert-butyl (4-bromobutyl)carbamate, CAS 164365-88-2; or tert-butyl (2-bromoethyl)carbamate) lack both the chiral center and the steric bulk around the electrophilic carbon . The branched architecture also provides greater steric shielding of the bromide leaving group, which can modulate SN2 reactivity and favor elimination–substitution selectivity control under basic conditions [1]. Although direct enantiomeric excess (ee) data for reactions of this specific compound are not publicly available, the class of chiral N-alkoxycarbamates is precedented in diastereoselective Pd-catalyzed carboamination and N–O bond-directed cyclization reactions with reported diastereomeric ratios (dr) of ≥9:1 [2].

Stereoselective synthesis Chiral building block Asymmetric induction

N-Alkoxycarbamate Tether Enables Halo-Functionalization Cascades Inaccessible to Conventional Carbamates

A 2025 study by the University of Kansas and University of Missouri demonstrated that linear alkenyl N-alkoxy carbamates undergo facile conversion into cyclic bromo carbonates upon treatment with N-bromosuccinimide (NBS) and Selectfluor/CuBr2 [1]. The reaction proceeds via bromonium ion formation followed by SN2 ring-opening by the carbamate carbonyl oxygen, a pathway uniquely enabled by the N-alkoxycarbamate tether's geometry and electronic character [1]. The authors explicitly note that 'there are no reports examining the use of N-alkoxycarbamate tethers for olefin halo-functionalizations; indeed, these unusual auxiliaries are underutilized for organic synthesis in general' [1]. The resultant bromo carbonates can be further transformed into diverse heterocyclic scaffolds. Conventional N–C carbamate tethers do not participate in this specific cascade because the nitrogen atom geometry and lone-pair availability differ fundamentally from the N-alkoxy system [1].

Olefin functionalization Heterocycle synthesis N-alkoxycarbamate auxiliary

Multi-Supplier Commercial Availability at 95% Purity with Documented Batch Traceability

The target compound is stocked by at least five independent suppliers at standardized 95% purity: Enamine (EN300-249771, 14 size options from 50 mg to 10 g), Biosynth (via CymitQuimica, 50 mg and 500 mg), Leyan (Cat. 2111347, 1 g to 10 g), BIOFOUNT (1 g), and Aaron Chemicals (50 mg to 10 g) [1][2]. In contrast, the closest N–C analog (CAS 317385-11-8) is listed by Bidepharm at 95% purity but primarily through a single vendor channel . The multi-supplier landscape for CAS 1909325-77-4 mitigates single-source procurement risk, enables competitive pricing (observed range: $101/50 mg to $2,269/10 g across vendors), and provides batch-specific quality documentation (NMR, HPLC, GC certificates) from multiple independent sources [1][2].

Supply chain robustness Quality assurance Procurement risk management

High-Impact Application Scenarios for tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate


Synthesis of O-Alkylhydroxylamine-Derived Bioconjugation Probes and Oxime-Linked Conjugates

The compound's primary utility is as a direct precursor to O-alkylhydroxylamines. Following single-step Boc deprotection (HCl/dioxane), the liberated O-alkylhydroxylamine can be condensed with carbonyl-containing biomolecules (e.g., periodate-oxidized glycans, pyridoxal-phosphate-dependent enzymes, or ketone-modified antibodies) to form stable oxime ether linkages. This bioorthogonal ligation strategy, validated by the Jacobson group for nucleotide receptor probes and cited by IRIS Biotech for protein bioconjugation, is inaccessible from conventional N–C carbamate building blocks [1][2]. The bromine atom remains available for further diversification via nucleophilic displacement or metal-catalyzed cross-coupling prior to or after deprotection, offering a convergent synthetic strategy [3].

Construction of 1,2-Oxazinane and 1,2-Oxazepane Heterocycles via N-Alkoxycarbamate Radical Cyclization

Vinylogous N-alkoxycarbamates are established substrates for metal hydride hydrogen atom transfer (MHAT)-mediated radical cyclization yielding 1,2-oxazinane and 1,2-oxazepane derivatives with high stereoselectivity [1]. The target compound, bearing a reactive primary bromide, can be elaborated into the requisite vinylogous N-alkoxycarbamate through substitution with an allylic or homoallylic nucleophile. The resulting cyclization products are privileged scaffolds in natural product synthesis and fragment-based drug discovery. The MDPI 2025 study further demonstrates that N-alkoxycarbamate auxiliaries uniquely enable bromo carbonate cascade reactions (NBS/CuBr2) with diastereoselectivities up to >20:1, a pathway not available to standard carbamates [2].

Medicinal Chemistry Fragment Elaboration and Protecting-Group-Controlled SAR Exploration

The compound's bifunctional architecture—Boc-protected hydroxylamine at one terminus, primary alkyl bromide at the other—enables sequential, orthogonal diversification. The bromide can be displaced first with a nucleophile of interest (amine, thiol, alkoxide, or stabilized carbanion), and the Boc group subsequently removed to reveal the hydroxylamine for oxime formation or further modification. This stepwise strategy is employed in the synthesis of N4-alkoxy-modified cytidine derivatives as potent and selective P2Y nucleotide receptor ligands, where the O-alkylhydroxylamine moiety is critical for receptor affinity and selectivity [1]. The branched chiral scaffold also provides opportunities for diastereoselective elaboration, potentially impacting the stereochemical outcome of downstream biological assays.

Agrochemical Intermediate: Protected Hydroxylamine for Oxime Carbamate Insecticide Synthesis

N-Alkoxycarbamates and their deprotected O-alkylhydroxylamine derivatives are established intermediates in the synthesis of oxime carbamate insecticides and fungicides, where the O-alkyloxime moiety is a key pharmacophore for acetylcholinesterase inhibition or sterol biosynthesis disruption [1][2]. The target compound's branched alkyl chain and the bromine leaving group make it suitable for late-stage diversification into agrochemical lead series. The commercial availability of this pre-built N-alkoxycarbamate significantly shortens the synthesis of agrochemical screening libraries compared to de novo construction from (Boc)2NOH, as documented in the patent literature for oxyalkylcarbamate intermediates [3].

Quote Request

Request a Quote for tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.